Isogentisin

概要

説明

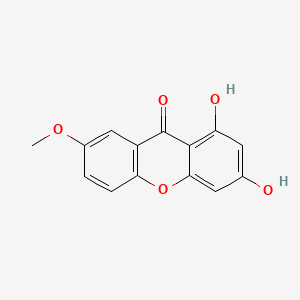

Isogentisin is a naturally occurring xanthone derivative found in various species of the Gentiana genus, particularly in Gentiana lutea. It is known for its distinctive chemical structure, which includes a xanthone core substituted with hydroxy and methoxy groups. This compound has garnered attention due to its potential therapeutic properties and its role in traditional medicine.

準備方法

Synthetic Routes and Reaction Conditions: Isogentisin can be extracted from plant sources using various methods. One effective method is ultrasound-assisted water extraction coupled with hydroxypropyl-β-cyclodextrin. This method involves optimizing extraction temperature, time, and cyclodextrin concentration to maximize yield . The optimal conditions for extracting this compound from willow gentian “dust” are an extraction temperature of 74.89°C, an extraction time of 32.57 minutes, and a hydroxypropyl-β-cyclodextrin concentration of 3.01% w/v .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The use of cyclodextrins as co-solvents and cage molecules can enhance the efficiency of the extraction process, making it more viable for industrial applications .

化学反応の分析

Types of Reactions: Isogentisin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxy and methoxy groups on the xanthone core.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxy or methoxy groups on the xanthone core.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyxanthones .

科学的研究の応用

Antioxidant Activity

Isogentisin exhibits significant antioxidant properties, which are critical in combating oxidative stress—a condition implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Research indicates that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Key Findings:

- This compound's antioxidant activity has been linked to its ability to reduce oxidative stress markers in cellular models.

- Studies suggest that it may enhance the efficacy of other antioxidants when used in combination therapies.

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound is another area of active research. It has been shown to suppress the activity of inflammatory enzymes and cytokines involved in the inflammatory response. This property makes it a candidate for managing various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

Case Studies:

- A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines.

- Its application in treating chronic inflammatory conditions is being explored through various preclinical trials .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating conditions like Parkinson's disease.

Research Insights:

- Inhibition of MAO by this compound has been documented, indicating its potential role in enhancing neurotransmitter levels .

- Animal studies have reported improved cognitive function following treatment with this compound in models of neurodegeneration.

Applications in Skin Disorders

Recent studies have highlighted the potential of this compound in dermatology, particularly for skin healing and anti-aging applications. Its antioxidant and anti-inflammatory properties contribute to wound healing processes and skin rejuvenation.

Experimental Data:

- Ultrasound-assisted extraction methods have been optimized to enhance the yield of this compound for use in topical formulations aimed at treating skin disorders .

- Clinical trials are underway to assess its effectiveness in managing conditions like eczema and psoriasis .

Synergistic Effects with Other Compounds

This compound's interactions with other compounds can enhance therapeutic efficacy. Research indicates that it may work synergistically with other antioxidants to improve their protective effects against oxidative stress.

Comparative Analysis:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gentiopicroside | C16H20O9 | Stronger antioxidant properties; found in Gentiana species |

| Loganic Acid | C13H16O7 | Exhibits antibacterial activity; used in traditional medicine |

| Swertiamarin | C17H24O9 | Known for hepatoprotective effects; derived from Gentiana |

This compound's unique combination of properties distinguishes it from these similar compounds, making it a valuable candidate for further research and application development.

Extraction Optimization Techniques

Recent advancements in extraction techniques have improved the yield and purity of this compound from plant sources. Ultrasound-assisted extraction has been identified as an effective method for isolating this compound while maintaining its bioactivity.

Extraction Parameters:

作用機序

The mechanism of action of isogentisin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways, contributing to its anti-inflammatory effects .

類似化合物との比較

Isogentisin is structurally similar to other xanthone derivatives such as gentisin, swertiamarin, and amarogentin. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance:

Gentisin: Another xanthone derivative with similar antioxidant properties but different substitution patterns.

Swertiamarin: A secoiridoid glycoside with distinct pharmacological activities.

Amarogentin: Known for its extreme bitterness and therapeutic potential in gastrointestinal disorders.

This compound stands out due to its specific combination of hydroxy and methoxy groups, which influence its reactivity and biological activity.

生物活性

Isogentisin, a xanthone derivative predominantly found in Gentiana lutea, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Profile

This compound is classified as a xanthone , a type of polyphenolic compound known for its antioxidant properties. It is often extracted alongside other bioactive compounds such as gentiopicroside and loganic acid, which contribute to the therapeutic potential of Gentiana lutea extracts.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress and prevent cellular damage.

- Hepatoprotective Effects : Studies indicate that this compound can protect liver cells from damage caused by toxins and oxidative stress.

- Antimicrobial Activity : The compound demonstrates efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Antihyperglycemic Properties : this compound has been shown to lower blood glucose levels, indicating potential benefits for managing diabetes.

- Antigenotoxic Effects : It exhibits protective effects against DNA damage, contributing to its potential role in cancer prevention.

Research Findings

A study published in 2022 highlighted the extraction and quantification of this compound from Gentiana lutea using ultrasound-assisted extraction methods. The results indicated optimal extraction conditions that maximize yield while preserving the compound's biological activity .

Table 1: Extraction Yields of this compound and Other Compounds

| Compound | Yield (mg/g DW) |

|---|---|

| Gentiopicroside | 49.03 |

| This compound | 0.49 |

| Total Phenolics | 13.18 |

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Hepatoprotective Study : A study involving animal models demonstrated that this compound significantly reduced liver enzyme levels indicative of liver damage after exposure to hepatotoxic agents. This suggests its potential use in hepatoprotection .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a natural antibiotic .

The mechanisms underlying the biological activities of this compound are multifaceted:

特性

IUPAC Name |

1,3-dihydroxy-7-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIYCYAHKMJVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197686 | |

| Record name | Isogentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-64-5 | |

| Record name | Isogentisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isogentisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isogentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGENTISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPC53Q6QYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。